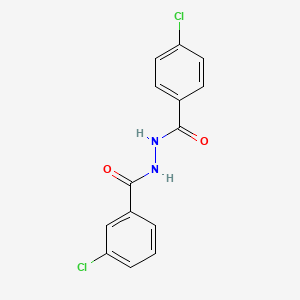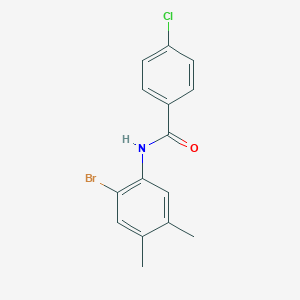![molecular formula C13H12N2O5S B5772883 N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)
N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide, commonly known as SNB-19, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. SNB-19 is a white crystalline powder that has a molecular weight of 311.34 g/mol and a melting point of 152-154°C.
Mecanismo De Acción
The mechanism of action of SNB-19 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. SNB-19 has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
SNB-19 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. SNB-19 has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SNB-19 is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of SNB-19 is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several potential future directions for the research on SNB-19. One area of interest is the development of new drugs based on the structure of SNB-19. Another area of interest is the study of the mechanism of action of SNB-19 and its effects on various physiological processes. Additionally, further research is needed to explore the potential applications of SNB-19 in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, SNB-19 is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. SNB-19 has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play important roles in various physiological processes. While there are some limitations to working with SNB-19 in lab experiments, its potential applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of SNB-19 involves the reaction between 2-hydroxymethylphenylamine and 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
SNB-19 has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. SNB-19 has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play important roles in various physiological processes.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-9-10-3-1-2-4-13(10)14-21(19,20)12-7-5-11(6-8-12)15(17)18/h1-8,14,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADVAWBBYNQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)

![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)


